H-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-OH H-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16258969
InChI: InChI=1S/C64H98N16O13/c1-35(2)27-43(71-53(81)41(65)29-39-31-66-33-68-39)58(86)77-23-11-17-47(77)62(90)79-25-13-19-49(79)60(88)75-21-9-15-45(75)55(83)73-51(37(5)6)57(85)70-42(30-40-32-67-34-69-40)54(82)72-44(28-36(3)4)59(87)78-24-12-18-48(78)63(91)80-26-14-20-50(80)61(89)76-22-10-16-46(76)56(84)74-52(38(7)8)64(92)93/h31-38,41-52H,9-30,65H2,1-8H3,(H,66,68)(H,67,69)(H,70,85)(H,71,81)(H,72,82)(H,73,83)(H,74,84)(H,92,93)
SMILES:
Molecular Formula: C64H98N16O13
Molecular Weight: 1299.6 g/mol

H-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-OH

CAS No.:

Cat. No.: VC16258969

Molecular Formula: C64H98N16O13

Molecular Weight: 1299.6 g/mol

* For research use only. Not for human or veterinary use.

H-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-OH -

Specification

Molecular Formula C64H98N16O13
Molecular Weight 1299.6 g/mol
IUPAC Name 2-[[1-[1-[1-[2-[[2-[[2-[[1-[1-[1-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C64H98N16O13/c1-35(2)27-43(71-53(81)41(65)29-39-31-66-33-68-39)58(86)77-23-11-17-47(77)62(90)79-25-13-19-49(79)60(88)75-21-9-15-45(75)55(83)73-51(37(5)6)57(85)70-42(30-40-32-67-34-69-40)54(82)72-44(28-36(3)4)59(87)78-24-12-18-48(78)63(91)80-26-14-20-50(80)61(89)76-22-10-16-46(76)56(84)74-52(38(7)8)64(92)93/h31-38,41-52H,9-30,65H2,1-8H3,(H,66,68)(H,67,69)(H,70,85)(H,71,81)(H,72,82)(H,73,83)(H,74,84)(H,92,93)
Standard InChI Key ARNVSODQGPYQNJ-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N7CCCC7C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC8=CN=CN8)N

Introduction

Chemical Structure and Molecular Properties

The peptide’s primary structure consists of 12 amino acid residues arranged in a repeating pattern: His-Leu-Pro-Pro-Pro-Val-His-Leu-Pro-Pro-Pro-Val. Each residue is present in both D- and L-forms, resulting in a racemic mixture that complicates stereochemical analysis. Key molecular properties are summarized below:

PropertyValue
Molecular FormulaC₆₄H₉₈N₁₆O₁₃
Molecular Weight1299.6 g/mol
IUPAC Name2-[[1-[1-[1-[2-[[2-[[2-[[1-[1-[1-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid
Chiral Centers24 (12 residues × 2 enantiomers)

The inclusion of proline, a cyclic imino acid, introduces conformational rigidity, while the alternating His and Leu residues may facilitate interactions with biological targets such as metal ions or hydrophobic pockets. The D-amino acids enhance proteolytic resistance, a feature critical for therapeutic peptides .

Synthesis and Analytical Characterization

Solid-Phase Peptide Synthesis (SPPS)

The peptide is synthesized via SPPS, a method involving sequential coupling of racemic amino acids to a resin-bound chain. Key challenges include:

  • Racemic Coupling: Incorporating DL-amino acids requires precise control to avoid stereochemical bias, often achieved through in situ racemization or pre-activated DL-building blocks.

  • Proline-Induced Aggregation: The high proline content (6/12 residues) promotes β-sheet formation, necessitating optimized coupling conditions (e.g., elevated temperatures, strong solvents like hexafluoroisopropanol) .

Liquid Chromatography–Mass Spectrometry (LC–MS)

As demonstrated in analogous systems, chiral resolution labeling reagents such as 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) enable separation of DL-amino acid derivatives on a pentabromobenzyl (PBr) column . For this peptide, LC–MS with L-FDVDA labeling resolves stereoisomers and verifies sequence integrity .

Applications in Biomedical Research

Therapeutic Development

  • Drug Delivery: The peptide’s stability and membrane permeability make it a candidate for oral or topical formulations.

  • Biomaterials: Proline-rich sequences self-assemble into hydrogels for tissue engineering.

Diagnostic Tools

  • Biosensors: Histidine residues chelate fluorescent tags for metal ion detection .

Comparative Analysis with Analogous Peptides

PeptideSequenceKey FeaturesApplications
H-DL-Pro-DL-His-...TFAPro-His-Ser-Arg-AsnTFA counterion enhances solubilityEnzyme interaction studies
Cyclosporin ACyclic undecapeptideNatural product with D-amino acidsImmunosuppression

The inclusion of multiple proline residues distinguishes this peptide from linear analogs, conferring unique conformational stability .

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